[(2R)-4-benzylmorpholin-2-yl]methanamine
Übersicht
Beschreibung
“[(2R)-4-benzylmorpholin-2-yl]methanamine” is a chemical compound with the CAS Number: 214273-17-3 . It has a molecular weight of 206.29 and its IUPAC name is ®- (4-benzylmorpholin-2-yl)methanamine . The compound is typically in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H18N2O/c13-8-12-10-14 (6-7-15-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10,13H2/t12-/m1/s1 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is typically in liquid form . More detailed physical and chemical properties might be found in its Material Safety Data Sheet (MSDS) .Wissenschaftliche Forschungsanwendungen
Biased Agonists for Antidepressant Activity
[(2R)-4-benzylmorpholin-2-yl]methanamine derivatives have been explored for their potential as antidepressant drug candidates. Research by Sniecikowska et al. (2019) and (2020) has demonstrated that certain derivatives act as "biased agonists" of serotonin 5-HT1A receptors. These compounds selectively stimulate ERK1/2 phosphorylation over other pathways, which could lead to robust antidepressant-like activities with potentially fewer side effects. These findings suggest a promising avenue for developing new antidepressant medications (Sniecikowska et al., 2019) (Sniecikowska et al., 2020).
Catalytic Applications in Organic Synthesis
The compound and its derivatives have been used in catalytic applications. Roffe et al. (2016) demonstrated the utility of 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives in C–H bond activation to afford unsymmetrical NCN′ pincer palladacycles. These compounds exhibit good catalytic activity and selectivity in reactions where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).
Antimicrobial and Antifungal Applications
Visagaperumal et al. (2010) synthesized various derivatives of this compound and evaluated their antibacterial and antifungal activities. The study found that these compounds exhibited a variable degree of activity against bacterial and fungal strains, highlighting their potential in antimicrobial treatments (Visagaperumal et al., 2010).
Potential in Neuroleptic Applications
Iwanami et al. (1981) investigated benzamides of N,N-disubstituted ethylenediamines, including derivatives of this compound, for their potential as neuroleptics. The study found a good correlation between structure and activity, suggesting their use in the treatment of psychosis (Iwanami et al., 1981).
Luminescent Properties in Material Science
Hou et al. (2008) explored the luminescent properties of a metal-organic framework containing this compound. The study highlighted the framework's sorption capability and guest-dependent luminescent properties, indicating potential applications in material science and sensor technology (Hou et al., 2008).
Safety and Hazards
Wirkmechanismus
Mode of Action
As with the targets, more research is needed to elucidate how this compound interacts with its targets and the resulting changes that occur .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of [(2R)-4-benzylmorpholin-2-yl]methanamine are not well documented. Pharmacokinetics is a crucial aspect of drug development as it influences the bioavailability of a compound. Understanding the pharmacokinetics of this compound will provide insights into its therapeutic potential .
Eigenschaften
IUPAC Name |
[(2R)-4-benzylmorpholin-2-yl]methanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-8-12-10-14(6-7-15-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10,13H2/t12-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZVBXBEDDAEFE-GFCCVEGCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H](CN1CC2=CC=CC=C2)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.